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Compound of Interest

Compound Name: 4-Nitro-o-phenylenediamine

Cat. No.: B140028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Nitro-o-phenylenediamine (CAS No. 99-56-9), a compound of significant interest in chemical

synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Data is presented in structured tables for clarity, followed by detailed experimental

methodologies and a workflow visualization to support researchers in their analytical

endeavors.

Spectroscopic Data Summary
The following tables summarize the essential NMR, IR, and UV-Vis spectroscopic data for 4-
Nitro-o-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the

chemical environment of individual atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum identifies the chemical environment of the hydrogen atoms within the

molecule. The data presented was recorded on a 400 MHz spectrometer using DMSO-d6 as

the solvent.[1]
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Chemical Shift (δ) ppm Assignment Description

7.450 - 7.428 Aromatic Protons (H-5, H-6)

6.560 Aromatic Proton (H-3)

6.06 Amine Protons (-NH₂)

5.08 Amine Protons (-NH₂)

Note: Assignments are based on spectral data from ChemicalBook and may require 2D NMR

analysis for definitive confirmation. Amine proton signals can be broad and their chemical shift

is often concentration and temperature dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While

specific experimental data for 4-Nitro-o-phenylenediamine is not readily available in public

databases, the following table provides predicted chemical shift ranges based on its chemical

structure.

Predicted Chemical Shift (δ) ppm Carbon Atom Assignment

145 - 155 C-NO₂ (C-4)

135 - 145 C-NH₂ (C-1 or C-2)

130 - 140 C-NH₂ (C-1 or C-2)

115 - 125 C-H (C-5)

105 - 115 C-H (C-6)

100 - 110 C-H (C-3)

Note: These are estimated ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3200 N-H Stretch Primary Amine (-NH₂)

3100 - 3000 C-H Stretch Aromatic

1620 - 1580 C=C Stretch Aromatic Ring

1550 - 1475 N-O Asymmetric Stretch Nitro Group (-NO₂)

1360 - 1290 N-O Symmetric Stretch Nitro Group (-NO₂)

1340 - 1250 C-N Stretch Aromatic Amine

Note: These values represent characteristic ranges for the specified functional groups and are

consistent with spectra available in databases like the Sadtler Research Laboratories IR

collection.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.

Wavelength of Maximum Absorbance
(λmax)

Solvent / Conditions

380 nm 20% Sulfuric Acid

Note: The λmax can be influenced by the solvent used. The provided data is from the

Hazardous Substances Data Bank (HSDB).[2]

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments

cited.
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NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation: Weigh approximately 10-20 mg of 4-Nitro-o-phenylenediamine for ¹H

NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube. Add a small amount

of a reference standard, such as tetramethylsilane (TMS), if not already present in the

solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer

onto the deuterium signal of the solvent. Shim the magnetic field to optimize its homogeneity

and achieve the best possible resolution. Tune the probe to the correct frequency for the

nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

Data Acquisition: Acquire the spectrum using appropriate pulse sequences. For a standard

¹H spectrum, a single pulse experiment is typical. For ¹³C, a proton-decoupled experiment is

standard to simplify the spectrum to single peaks for each carbon. Set appropriate

acquisition parameters, including the number of scans (more for ¹³C due to lower natural

abundance), relaxation delay, and spectral width.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum. Phase the resulting spectrum to ensure all peaks are

in the positive absorptive mode. Calibrate the chemical shift scale by setting the reference

peak (e.g., TMS) to 0 ppm. For ¹H spectra, integrate the signals to determine the relative

ratios of protons.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Thoroughly dry spectroscopic grade potassium bromide (KBr) to

remove moisture. In an agate mortar, grind 1-2 mg of 4-Nitro-o-phenylenediamine with

approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder mixture into a pellet die. Apply high pressure (typically

several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. First,

acquire a background spectrum of the empty sample compartment to subtract atmospheric

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b140028?utm_src=pdf-body
https://www.benchchem.com/product/b140028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and instrumental interferences. Then, acquire the sample spectrum over the desired

wavenumber range (e.g., 4000-400 cm⁻¹).

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of 4-Nitro-o-phenylenediamine of a known

concentration in a UV-transparent solvent (e.g., ethanol, methanol, or a specific buffer).

Prepare a series of dilutions from the stock solution to find a concentration that yields an

absorbance in the optimal range (typically 0.1 to 1.0).

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent to be used as a reference (the "blank"). Fill a matched cuvette with the sample

solution. Place the reference and sample cuvettes in their respective holders in the

spectrophotometer.

Data Acquisition: Calibrate the instrument by running a baseline scan with the blank cuvette

in both the sample and reference beams. Then, scan the sample over the desired

wavelength range (e.g., 200-800 nm).

Data Analysis: The resulting spectrum will plot absorbance as a function of wavelength.

Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Nitro-o-phenylenediamine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of 4-Nitro-o-phenylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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